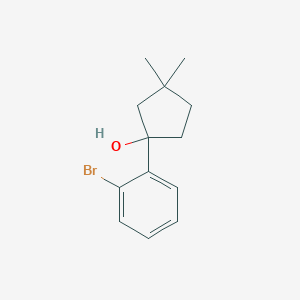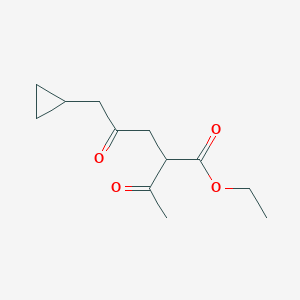
Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate is an organic compound with the molecular formula C₁₂H₁₈O₄ It is a derivative of pentanoic acid and features a cyclopropyl group, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate typically involves the esterification of 2-acetyl-5-cyclopropyl-4-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtaining a product with the desired purity and specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
- Ethyl 2-acetyl-4-oxopentanoate
- Ethyl 2-hydroxy-4-methylpentanoate
- Methyl 5-cyano-5-(4-(cyanomethyl)phenyl)-4-oxopentanoate
Comparison: Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H18O4 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate |
InChI |
InChI=1S/C12H18O4/c1-3-16-12(15)11(8(2)13)7-10(14)6-9-4-5-9/h9,11H,3-7H2,1-2H3 |
Clave InChI |
MQOUKYGPJYUNEP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(=O)CC1CC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



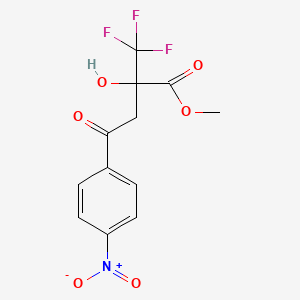

![3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13204788.png)
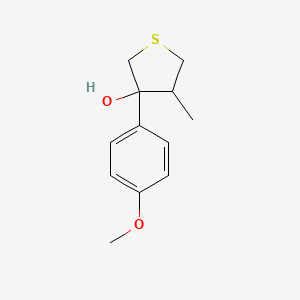
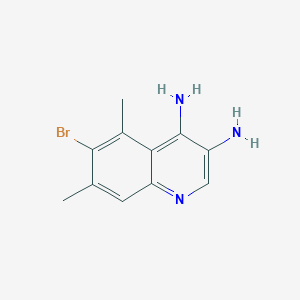
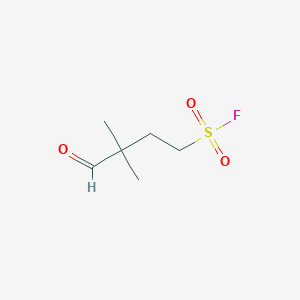
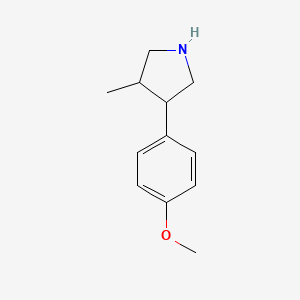
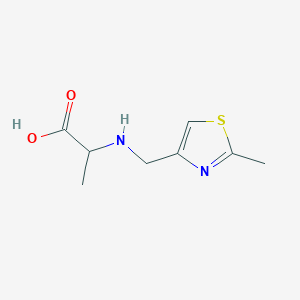
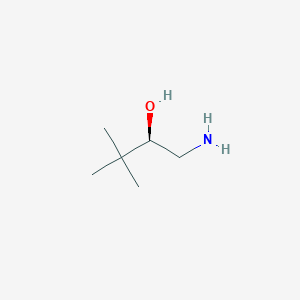
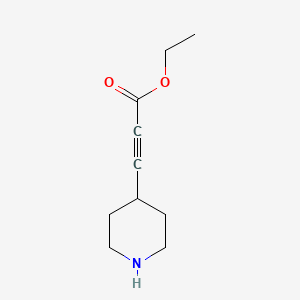

![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
